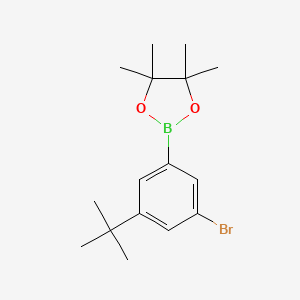

2-(3-Bromo-5-(tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13832024

Molecular Formula: C16H24BBrO2

Molecular Weight: 339.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24BBrO2 |

|---|---|

| Molecular Weight | 339.1 g/mol |

| IUPAC Name | 2-(3-bromo-5-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C16H24BBrO2/c1-14(2,3)11-8-12(10-13(18)9-11)17-19-15(4,5)16(6,7)20-17/h8-10H,1-7H3 |

| Standard InChI Key | USCADQBUBYCRMS-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C(C)(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C(C)(C)C |

Introduction

2-(3-Bromo-5-(tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in organic synthesis due to its utility in cross-coupling reactions. This compound is particularly useful for introducing aryl groups into molecules, which is crucial in the synthesis of complex organic compounds, including pharmaceuticals and materials.

Synthesis

The synthesis of this compound typically involves the reaction of a phenylboronic acid derivative with pinacol (2,3-dimethyl-2,3-butanediol) to form the boronic ester. The specific conditions may vary depending on the starting materials and desired purity.

Applications

-

Cross-Coupling Reactions: This compound is used in Suzuki-Miyaura reactions to couple with other aryl or vinyl halides, forming complex biaryl or styrene derivatives. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

-

Pharmaceutical Synthesis: The ability to introduce specific aryl groups into molecules makes this compound valuable in the synthesis of pharmaceuticals, where precise structural modifications can significantly impact biological activity.

-

Materials Science: The synthesis of complex organic molecules with specific optical or electrical properties is facilitated by the use of such boronic esters.

Research Findings

Recent research has highlighted the versatility of boronic esters in organic synthesis. For instance, compounds like 2-(3-Bromo-5-(tert-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are essential in constructing complex molecular frameworks through efficient cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume